molecular formula C22H17BrFN3O2 B5847647 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

Numéro de catalogue: B5847647
Poids moléculaire: 454.3 g/mol
Clé InChI: KPJUAGHJTNOCST-VULFUBBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Mécanisme D'action

Sorafenib inhibits the activity of several protein kinases, including Raf kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. By inhibiting these kinases, Sorafenib disrupts several signaling pathways involved in tumor growth and survival, including the mitogen-activated protein kinase (MAPK) pathway and the VEGF pathway.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on tumor cells. It inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Sorafenib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting angiogenesis, Sorafenib reduces the blood supply to tumors, which can lead to tumor shrinkage and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It can be cytotoxic to normal cells at high concentrations, which can limit its use in some experiments. In addition, Sorafenib has a short half-life in vivo, which can make it difficult to maintain effective concentrations in animal models.

Orientations Futures

There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved potency and selectivity for specific kinases. Another direction is the investigation of Sorafenib in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the development of new animal models that better mimic human cancers could improve the translation of Sorafenib research from the lab to the clinic.

Méthodes De Synthèse

The synthesis of Sorafenib involves the reaction of 3-bromoaniline with ethyl 2-cyano-3-(3-(dibenzylamino)phenyl) acrylate to form the intermediate compound, N-(3-bromo-4-(dibenzylamino)phenyl)-2-cyano-3-(4-nitrophenyl)acrylamide. This intermediate compound is then reduced with sodium dithionite to form the final product, Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, Sorafenib has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, Sorafenib has been shown to improve overall survival and progression-free survival in patients with renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Propriétés

IUPAC Name

N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2/c1-14(26-27-21(28)16-7-4-8-17(23)12-16)15-6-5-9-18(13-15)25-22(29)19-10-2-3-11-20(19)24/h2-13H,1H3,(H,25,29)(H,27,28)/b26-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJUAGHJTNOCST-VULFUBBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.